2-(Methylamino)-3-nitrobenzoic acid
Overview
Description
2-(Methylamino)-3-nitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Medicinal Compounds : It is used in the synthesis of Dabigatran Etexilate, an anticoagulant medication. The process involves a series of reactions including condensation, catalytic hydrogenation, and acylation (Chen Guohua, 2013).
Drug Analysis and Identification : 2-(Methylamino)-3-nitrobenzoic acid has been studied for its spectroscopic features and structural characteristics, aiding in drug identification and analysis. It is particularly noted for its antipsychotic activity (M. Julie et al., 2019).
Solubility Studies : Its solubility in various solvents has been measured, helping in understanding its chemical properties and behavior in different mediums. This information is crucial for pharmaceutical and chemical industries (Erin Hart et al., 2017).
Quantitative Analysis : Methods have been developed for its quantitative determination, such as gas chromatography after esterification with diazomethane. This is important for monitoring the purity and concentration of the compound in various contexts (K. Xue & Z. Nan, 2002).
Synthesis of Anti-Cancer Compounds : It is used in the synthesis of new heterocyclic compounds with potential anti-cancer activities. This demonstrates its role in developing novel therapeutic agents (L. C. Dias et al., 2015).
Anti-Gastric Cancer Activity : It's a starting material in synthesizing compounds with anti-gastric cancer activity, highlighting its significance in cancer research (L.-Z. Liu et al., 2019).
Mechanism of Action
Target of Action
It’s structurally similar to 2-[(methylamino)methyl]phenol, which targets the quorum regulator sara inStaphylococcus aureus . SarA up-regulates the expression of many virulence factors, including biofilm formation . Therefore, inhibiting SarA might lead to the down-regulation of biofilm and virulence factors .
Mode of Action
The structurally similar compound 2-[(methylamino)methyl]phenol inhibits biofilm formation and down-regulates virulence genes inStaphylococcus aureus . This suggests that 2-(Methylamino)-3-nitrobenzoic acid might interact with its targets in a similar way, leading to changes in the expression of certain genes.
Biochemical Pathways
The structurally similar compound 2-[(methylamino)methyl]phenol affects the quorum sensing pathway inStaphylococcus aureus, leading to the down-regulation of virulence genes .
Result of Action
The structurally similar compound 2-[(methylamino)methyl]phenol has been shown to inhibit biofilm formation and down-regulate virulence genes inStaphylococcus aureus . This suggests that this compound might have similar effects.
Properties
IUPAC Name |
2-(methylamino)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-7-5(8(11)12)3-2-4-6(7)10(13)14/h2-4,9H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZUJCYLGIJDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293827 | |
Record name | 2-(Methylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124341-38-4 | |
Record name | 2-(Methylamino)-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124341-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.